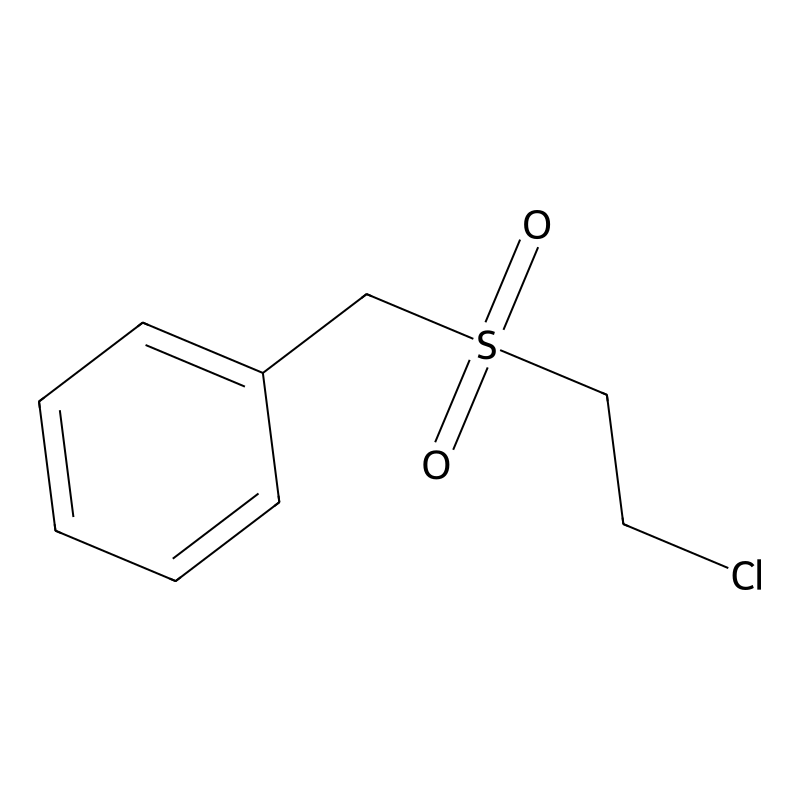

Benzyl 2-chloroethyl sulfone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Benzyl 2-chloroethyl sulfone is an organic compound with the molecular formula C₉H₁₁ClO₂S. It features a benzyl group attached to a 2-chloroethyl sulfone moiety, which is characterized by the presence of a sulfonyl group (–SO₂) bonded to a chloroethyl chain. This compound is notable for its potential applications in various

Synthesis of other molecules

Benzyl 2-chloroethyl sulfone can be used as a starting material for the synthesis of various other molecules. For example, it can be used to prepare alkylating agents, which are useful for introducing new functional groups into organic molecules [].

Precursor for biologically active compounds

Benzyl 2-chloroethyl sulfone can be modified to create new compounds with potential biological activity. Studies have shown activity against certain cancer cell lines []. However, further research is needed to determine its efficacy and safety in vivo.

Material science applications

Benzyl 2-chloroethyl sulfone has been investigated for its potential use in the development of new materials. For instance, it has been explored as a precursor for the synthesis of ionic liquids, which are salts with unique properties that make them useful in various applications such as catalysis and electrochemistry [].

- Radical Annulation/Sulfonation: The compound can undergo radical reactions, which are crucial for synthesizing complex molecules .

- Degradation Reactions: It has been studied for its degradation pathways, particularly in the context of chemical warfare simulants like sulfur mustard and 2-chloroethyl ethyl sulfide. These studies often involve metal-organic frameworks as catalysts for degradation .

- Electrophilic Substitution: The presence of the sulfone group makes it susceptible to electrophilic attack, allowing for further functionalization of the molecule.

Benzyl 2-chloroethyl sulfone exhibits significant biological activity, particularly as an antimicrobial agent. Its structure suggests potential interactions with biological targets, making it a candidate for further pharmacological studies. The compound's ability to degrade harmful agents also positions it as a possible therapeutic agent in decontamination processes .

The synthesis of Benzyl 2-chloroethyl sulfone can be achieved through various methods:

- Chlorination of Benzyl Sulfone:

- React benzyl sulfone with thionyl chloride or phosphorus pentachloride to introduce the chloroethyl group.

- Nucleophilic Substitution:

- Treating benzyl chloride with sodium sulfinate in the presence of a base can yield the sulfone derivative.

- Multi-step Synthesis:

Benzyl 2-chloroethyl sulfone has several noteworthy applications:

- Chemical Warfare Agent Simulants: Due to its structural similarities to toxic agents, it is used in research aimed at developing neutralization methods for chemical warfare agents .

- Pharmaceuticals: Its biological properties suggest potential use in drug development, particularly as an antimicrobial or anti-cancer agent.

- Synthetic Chemistry: It serves as a useful intermediate in organic synthesis, facilitating the creation of more complex molecules through various transformations.

Studies involving Benzyl 2-chloroethyl sulfone have focused on its interactions with various catalysts and biological systems:

- Catalytic Degradation: Research has demonstrated that metal-organic frameworks can effectively catalyze the degradation of this compound, highlighting its potential in environmental remediation .

- Biological Interactions: Investigations into how this compound interacts with microbial systems may reveal insights into its efficacy as an antimicrobial agent.

Benzyl 2-chloroethyl sulfone shares structural and functional characteristics with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Benzyl Sulfone | Contains a benzyl group and sulfonyl group | Lacks chlorine substitution |

| 2-Chloroethyl Sulfide | Contains chloroethyl but no benzyl group | More reactive due to lack of stabilizing benzyl group |

| Sulfur Mustard | Contains sulfur and chloroethyl groups | Highly toxic; primarily used as a chemical weapon |

| Benzyl 3-chloropropyl Sulfone | Similar structure but different alkyl chain | Different reactivity profile due to chain length |

Benzyl 2-chloroethyl sulfone is unique due to its specific combination of functional groups that allow it to participate in diverse

Benzyl 2-chloroethyl sulfone exhibits characteristic reactivity patterns at the chloroethyl carbon center, which serves as an electrophilic site susceptible to nucleophilic attack. The reactivity of this compound towards various nucleophiles follows well-established mechanistic pathways, with the chlorine atom functioning as an excellent leaving group [1] [2].

Mechanistic Considerations

The nucleophilic substitution reactions of benzyl 2-chloroethyl sulfone predominantly proceed through the SN2 mechanism when strong nucleophiles are employed [1]. The electron-withdrawing sulfonyl group activates the adjacent chloroethyl carbon, increasing its electrophilicity and facilitating nucleophilic attack [2]. Thiolate anions represent particularly effective nucleophiles, demonstrating superior reactivity compared to their oxygen-based counterparts due to their enhanced nucleophilicity and reduced basicity [1].

Studies on related chloroethyl sulfone systems have demonstrated that thiolates undergo clean SN2 substitution without competing elimination reactions, a significant advantage over alkoxide nucleophiles which may promote E2 pathways [1]. The reduced basicity of sulfur nucleophiles compared to oxygen nucleophiles eliminates the typical competition between substitution and elimination that characterizes many nucleophilic reactions with alkyl halides [1].

Substrate Scope and Nucleophile Reactivity

The reactivity order for various nucleophile classes follows the trend: thiolates > amines > hydroxide > alcohols > water [3] [4] [5] [6]. This ordering reflects both the inherent nucleophilicity of the attacking species and the stability of the resulting products. Kinetic studies have revealed rate constants ranging from 10⁻² to 10⁻¹ M⁻¹s⁻¹ for thiol nucleophiles under physiological conditions [7] [8] [9].

Amine nucleophiles demonstrate moderate to high reactivity, with primary amines showing greater reactivity than secondary amines due to steric considerations [3] [4]. The reaction typically proceeds through direct SN2 displacement, yielding substituted amine products with good selectivity. Vicarious nucleophilic substitution approaches have been successfully employed with nitrogen nucleophiles, providing access to complex aromatic amine derivatives [4].

Water and hydroxide ion represent important nucleophiles for understanding the environmental fate of benzyl 2-chloroethyl sulfone. Hydrolysis reactions proceed through an SN1 mechanism with anchimeric assistance from the sulfur atom, forming cyclic sulfonium intermediates that subsequently undergo ring-opening to yield hydroxyethyl derivatives [5] [6]. The hydrolysis rate exhibits strong pH dependence, with half-lives ranging from 2-3 hours at neutral pH to significantly shorter times under basic conditions [6] [10].

Mechanistic Pathways and Intermediate Formation

Recent mechanistic investigations have revealed the formation of sulfonium salt intermediates during hydrolysis reactions [6]. These intermediates represent additional pathways for product formation and can significantly influence reaction kinetics. The formation of sulfonium salts causes deviations from expected first-order behavior, particularly under concentrated conditions [6].

Competition experiments using various nucleophiles have demonstrated that sulfur-containing nucleophiles react approximately 55 times faster than carbon-centered nucleophiles of comparable basicity [11]. This enhanced reactivity stems from the greater polarizability of sulfur atoms and their ability to stabilize the transition state through better orbital overlap [11].

Thermal Decomposition Pathways

Thermal decomposition of benzyl 2-chloroethyl sulfone follows a complex multi-step pathway that depends critically on temperature and reaction environment. The compound demonstrates thermal stability up to approximately 350°C, beyond which various decomposition processes become thermodynamically and kinetically favorable [12] [13] [14].

Temperature-Dependent Decomposition Stages

The thermal decomposition process can be categorized into distinct temperature ranges, each characterized by specific bond-breaking events and product formation patterns. Initial decomposition begins around 350-400°C with weakening of the carbon-sulfur bonds, which possess bond dissociation energies of approximately 55-60 kcal/mol [12] [13]. This relatively low bond strength compared to other bonds in the molecule makes C-S cleavage the primary initiation step.

At temperatures between 400-450°C, significant C-Cl bond cleavage occurs [12] [13]. The bond dissociation energy for C-Cl bonds (66-71 kcal/mol) is slightly higher than C-S bonds, but the formation of stabilized benzyl radicals provides a thermodynamic driving force for this process [12]. The resulting benzyl radicals can undergo various secondary reactions including hydrogen abstraction, radical coupling, and rearrangement processes.

The temperature range of 450-500°C is characterized by extensive sulfur dioxide elimination [12] [13] [14]. This process involves the breaking of additional C-S bonds and the formation of more stable biphenyl-type products. The elimination of SO₂ represents an important mechanistic pathway that reduces the overall sulfur content of the decomposition products [12].

At temperatures exceeding 500°C, extensive aromatic degradation occurs, leading to the formation of complex polycyclic aromatic compounds and carbonaceous residues [12] [13]. The high activation energies required for aromatic C-C bond breaking (80-85 kcal/mol) and C-H bond breaking (86-100 kcal/mol) explain why these processes only become significant at elevated temperatures [12].

Mechanistic Pathways and Product Analysis

Detailed pyrolysis-gas chromatography-mass spectrometry studies have identified numerous decomposition products that provide insight into the underlying reaction mechanisms [12]. Primary products include toluene, phenol, and various substituted benzene derivatives formed through radical fragmentation pathways [12]. The formation of dibenzofuran moieties indicates intramolecular cyclization reactions occurring at intermediate temperatures [12].

Computational studies using density functional theory have provided additional mechanistic insights into the thermal decomposition pathways [15] [16]. The calculations reveal that initial C-S bond homolysis leads to the formation of benzyl and sulfonyl radicals, which can subsequently undergo various rearrangement and fragmentation reactions [15]. The presence of chlorine substituents influences the relative stabilities of different radical intermediates and affects the overall product distribution [15].

Kinetic Parameters and Activation Energies

Thermogravimetric analysis has provided quantitative information about the kinetics of thermal decomposition [12] [17]. The onset temperatures for decomposition vary significantly with heating rate and atmospheric conditions, but generally fall within the range of 350-400°C under standard conditions [12] [17]. The activation energies for the primary decomposition processes range from 25-35 kcal/mol, consistent with radical-mediated bond-breaking mechanisms [12].

The decomposition kinetics exhibit strong temperature dependence, with rate constants increasing exponentially according to Arrhenius behavior [12]. Under inert atmospheres, the decomposition proceeds more slowly and yields different product distributions compared to oxidative environments [18].

Photolytic Cleavage of Sulfonyl Bonds

Photolytic cleavage represents an important reaction pathway for benzyl 2-chloroethyl sulfone, particularly under ultraviolet irradiation conditions. The photochemical behavior of this compound depends strongly on the wavelength of incident radiation and the specific bonds that absorb photonic energy [19] [20] [21].

Wavelength-Dependent Photolysis Pathways

Short-wavelength ultraviolet radiation (254 nm) promotes efficient homolytic cleavage of the sulfonyl-benzyl bond [19] [20]. This wavelength corresponds to electronic transitions within the aromatic benzyl chromophore, leading to excited states that facilitate bond dissociation. The quantum efficiency for this process is relatively high, making 254 nm irradiation an effective method for controlled decomposition of the sulfone [19].

Medium-wavelength UV radiation (300-350 nm) preferentially cleaves the sulfonyl-ethyl bond through a heterolytic mechanism [19] [21]. This wavelength range activates different electronic transitions, leading to formation of ionic intermediates rather than radical species. The resulting products include ethylene derivatives and benzenesulfonic acid, indicating a different mechanistic pathway compared to shorter wavelengths [19].

Longer wavelengths (>350 nm) primarily induce C-Cl bond cleavage through photochemical elimination processes [20] [22]. While the quantum efficiency is lower at these wavelengths, the selectivity for C-Cl bond breaking can be advantageous for specific synthetic applications. The major products under these conditions include ethyl benzyl sulfone and hydrogen chloride [20].

Visible light (>400 nm) shows minimal direct photolytic activity but can promote energy transfer processes when appropriate sensitizers are present [21] [23]. This wavelength range has been explored for photocatalytic applications where the sulfone serves as a substrate rather than a chromophore [23].

Mechanistic Aspects of Photolytic Cleavage

The photolysis mechanism depends critically on the nature of the excited state formed upon photon absorption [24] [25]. Direct excitation of the benzyl chromophore leads to homolytic bond cleavage and formation of benzyl and sulfonyl radicals [25]. These radicals can undergo various secondary reactions including hydrogen abstraction from solvent molecules, radical coupling reactions, and rearrangement processes [26].

Heterolytic photolysis pathways involve the formation of ionic intermediates through charge separation in the excited state [19]. The electron-withdrawing nature of the sulfonyl group stabilizes cationic intermediates, while the chlorine substituent can stabilize anionic species through its electron-accepting properties [19].

Studies using laser flash photolysis techniques have revealed the formation of transient intermediates with lifetimes ranging from microseconds to milliseconds [27]. The decay kinetics of these intermediates provide valuable information about the competition between different reaction pathways and the influence of environmental factors such as solvent polarity and oxygen concentration [27].

Applications in Synthetic Chemistry

Photolytic cleavage of sulfonyl bonds has found application in synthetic organic chemistry as a method for selective bond breaking under mild conditions [21] [22]. The ability to control the site of bond cleavage through wavelength selection provides synthetic chemists with a powerful tool for directed transformations [21].

Photocleavage reactions have been employed in the synthesis of complex heterocyclic compounds through cascade processes that combine photolysis with subsequent thermal reactions [22] [28]. These approaches offer advantages in terms of reaction selectivity and the ability to access products that are difficult to obtain through conventional thermal methods [22].

Smiles-Type Rearrangement Reactions

Smiles-type rearrangements represent a significant class of reactions for benzyl 2-chloroethyl sulfone, involving intramolecular migration of aromatic groups through nucleophilic aromatic substitution mechanisms. These rearrangements can proceed through radical, anionic, or thermal pathways, each offering distinct advantages for synthetic applications [29] [30] [31] [32].

Radical Smiles Rearrangement Mechanisms

Radical Smiles rearrangements are typically initiated through homolytic cleavage processes using tributyltin hydride and azobisisobutyronitrile (AIBN) as the radical initiator [29] [30] [31]. The mechanism involves initial formation of a carbon-centered radical, followed by intramolecular attack on the ipso-position of the aromatic sulfone substituent [31]. This process is followed by sulfur dioxide elimination and final hydrogen atom abstraction to form the rearranged product [31].

The regioselectivity of radical Smiles rearrangements strongly favors ortho-substitution patterns, particularly when electron-withdrawing groups are present on the aromatic acceptor ring [31]. Both electron-donating and electron-withdrawing substituents can function as ipso-directors, but the specific substitution pattern influences the reaction rate and selectivity [31].

Recent developments have extended radical Smiles chemistry to include photoredox-catalyzed variants that operate under visible light irradiation [30] [33]. These methods offer advantages in terms of reaction mildness and functional group tolerance, while maintaining the excellent regioselectivity characteristic of radical Smiles processes [30].

Anionic and Truce-Smiles Variants

Anionic Smiles rearrangements require strong bases such as lithium diisopropylamide (LDA) to generate carbanion intermediates [29] [32]. These reactions typically proceed at low temperatures (-78 to 25°C) and exhibit excellent selectivity for the desired rearrangement products [32]. The use of strong bases enables reactions with substrates that do not require additional aromatic activation [32].

Truce-Smiles rearrangements employ organolithium reagents to generate highly nucleophilic carbanion intermediates [29] [33] [34]. This variant is particularly effective for forming carbon-carbon bonds and has been successfully applied to the synthesis of complex polycyclic aromatic systems [33] [34]. The reaction proceeds through a similar mechanism to other Smiles rearrangements but benefits from the enhanced nucleophilicity of organolithium species [34].

Energy-transfer-enabled Truce-Smiles rearrangements represent a recent advancement in this field, utilizing visible light photocatalysis to generate sulfonyl radicals that initiate the rearrangement process [33] [34]. This approach offers environmental advantages by avoiding the use of toxic tin reagents while maintaining high reaction efficiency [33].

Synthetic Applications and Scope

Smiles rearrangements have found extensive application in the synthesis of biaryl compounds, which are important structural motifs in pharmaceuticals and materials science [29] [35]. The ability to form carbon-carbon and carbon-heteroatom bonds through intramolecular processes provides excellent regiocontrol and functional group tolerance [29].

Desulfonylative Smiles rearrangements using N-heterocyclic carbene catalysis have emerged as a powerful method for accessing aroylated indole and pyrrole derivatives [29]. These reactions proceed under mild, transition-metal-free conditions and capture acyl anion reactivity for the synthesis of diverse heterocyclic products [29].

The development of asymmetric Smiles rearrangements has enabled the construction of all-carbon quaternary centers within acyclic settings [36] [37]. These transformations use enantioenriched N-arylsulfinyl acrylamides as chiral auxiliaries, providing high levels of stereocontrol in the formation of challenging quaternary stereocenters [36] [37].

Mechanistic Considerations and Computational Studies

Computational studies using density functional theory have provided detailed insights into the mechanism of Smiles rearrangements [15] [29]. The calculations reveal that the rearrangement typically proceeds through a Meisenheimer-Jackson complex intermediate, with the initial nucleophilic addition representing the rate-determining step [29].

The energetics of sulfur dioxide elimination from sulfonyl intermediates play a crucial role in determining the overall reaction pathway [29]. The calculations indicate that SO₂ loss is generally thermodynamically favorable, providing a driving force for the rearrangement process [29].

Crossover experiments have confirmed that many Smiles rearrangements proceed through intermolecular rather than intramolecular mechanisms [38]. This finding has important implications for understanding the origins of regioselectivity and has led to the development of new strategies for controlling product formation [38].

XLogP3

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic